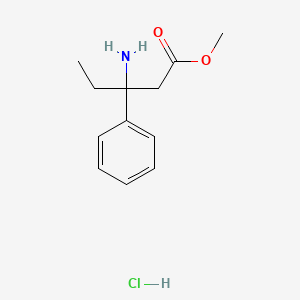![molecular formula C14H20O4 B6617601 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid CAS No. 1803583-21-2](/img/structure/B6617601.png)
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid, also known as CMAA, is a carboxylic acid containing adamantane, an adamantane derivative. It is an important compound with a wide range of applications in the chemical and pharmaceutical industries. CMAA is used as an intermediate in the synthesis of various pharmaceuticals and other compounds, and it has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been investigated for its ability to reduce the toxicity of certain drugs and for its potential use in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not yet fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-microbial properties. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to reduce the toxicity of certain drugs and to have potential therapeutic applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid in laboratory experiments is its availability and ease of synthesis. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not water soluble, which can make it difficult to use in certain applications. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be difficult to purify, and it is relatively expensive.
Direcciones Futuras
The potential therapeutic applications of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid are still being explored. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used as an additive in the synthesis of pharmaceuticals and other compounds. Furthermore, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop new drugs or to reduce the toxicity of existing drugs. Finally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop novel materials with improved properties.
Métodos De Síntesis
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be synthesized by a variety of methods, including the reaction of adamantan-2-ol with carbon dioxide in the presence of an acid catalyst. The reaction of adamantan-2-ol with carbon dioxide is a two-step process. In the first step, adamantan-2-ol reacts with carbon dioxide in the presence of an acid catalyst to form adamantan-2-yl carbonate. In the second step, the adamantan-2-yl carbonate is hydrolyzed to form 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid.
Propiedades
IUPAC Name |
2-[2-(carboxymethyl)-2-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGYZUFDNXHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)
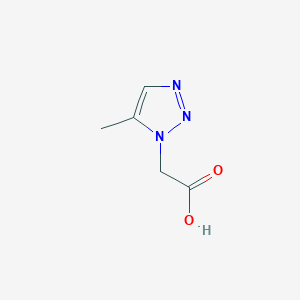

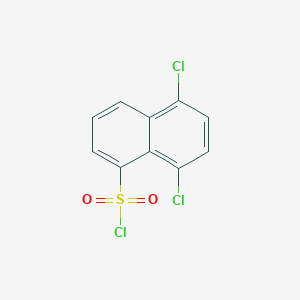
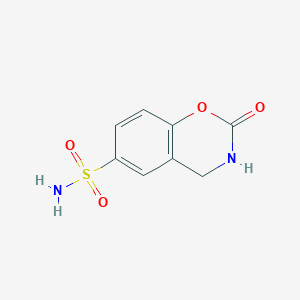
![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

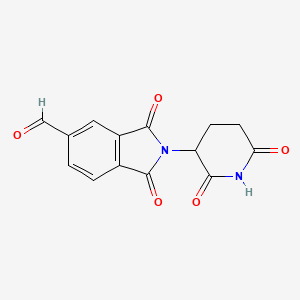
![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
